molecular formula C12H6ClIO B13650735 1-Chloro-4-iododibenzo[b,d]furan

1-Chloro-4-iododibenzo[b,d]furan

Cat. No.: B13650735
M. Wt: 328.53 g/mol
InChI Key: VEXWVAGAINHUGX-UHFFFAOYSA-N
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Description

1-Chloro-4-iododibenzo[b,d]furan is an organic compound with the molecular formula C12H6ClIO It is a derivative of dibenzofuran, where the hydrogen atoms at positions 1 and 4 are replaced by chlorine and iodine atoms, respectively

Preparation Methods

1-Chloro-4-iododibenzo[b,d]furan can be synthesized through several methods:

    Halogenation of Dibenzofuran: This method involves the selective halogenation of dibenzofuran. The process typically uses chlorine and iodine as halogenating agents under controlled conditions to achieve the desired substitution pattern.

    Cross-Coupling Reactions: Another approach involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a dibenzofuran derivative is reacted with appropriate halogenated reagents in the presence of a palladium catalyst.

    Industrial Production: On an industrial scale, the synthesis of this compound may involve multi-step processes that ensure high yield and purity. .

Chemical Reactions Analysis

1-Chloro-4-iododibenzo[b,d]furan undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-4-iododibenzo[b,d]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-4-iododibenzo[b,d]furan depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form new chemical bonds. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

1-Chloro-4-iododibenzo[b,d]furan can be compared with other halogenated dibenzofurans:

    1-Chloro-4-bromodibenzo[b,d]furan: Similar in structure but with a bromine atom instead of iodine. It may exhibit different reactivity and physical properties due to the difference in halogen size and electronegativity.

    1-Chloro-4-fluorodibenzo[b,d]furan: Contains a fluorine atom instead of iodine. Fluorine’s high electronegativity and small size can lead to distinct chemical behavior and applications.

    1-Bromo-4-iododibenzo[b,d]furan: Has a bromine atom at position 1 and an iodine atom at position 4. .

Properties

Molecular Formula

C12H6ClIO

Molecular Weight

328.53 g/mol

IUPAC Name

1-chloro-4-iododibenzofuran

InChI

InChI=1S/C12H6ClIO/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H

InChI Key

VEXWVAGAINHUGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)I)Cl

Origin of Product

United States

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